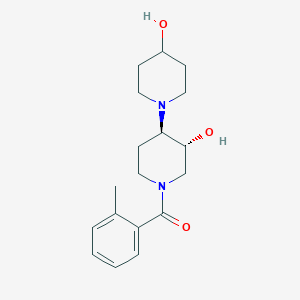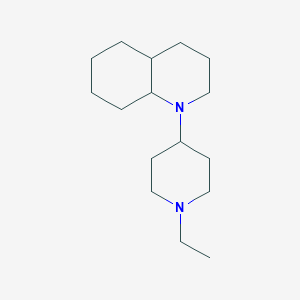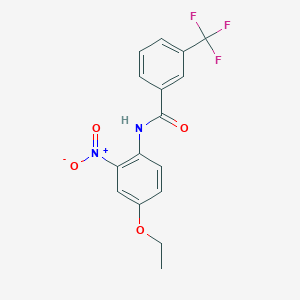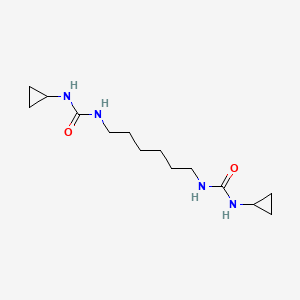![molecular formula C21H22N4O2 B5198225 N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B5198225.png)
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide, commonly known as JP-8, is a potent and selective inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. JP-8 has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and cardiovascular diseases.
Wirkmechanismus
JP-8 exerts its pharmacological effects by selectively inhibiting the activity of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide isoforms. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide is involved in various cellular signaling pathways, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and diabetes. JP-8 inhibits N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide by binding to the ATP-binding site of the enzyme and preventing its activation.
Biochemical and Physiological Effects
JP-8 has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. JP-8 also improves insulin sensitivity and glucose uptake in diabetic animal models by activating the AMP-activated protein kinase (AMPK) pathway. Additionally, JP-8 has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
JP-8 has several advantages for laboratory experiments. It is a potent and selective inhibitor of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide, making it a valuable tool for studying the role of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide in various cellular processes. JP-8 is also relatively stable and easy to synthesize, making it readily available for laboratory use. However, JP-8 has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and reliability of JP-8 in laboratory experiments.
Zukünftige Richtungen
JP-8 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some future directions for JP-8 research include:
1. Clinical trials to evaluate the safety and efficacy of JP-8 in cancer patients.
2. Studies to investigate the potential use of JP-8 in combination with other anticancer agents.
3. Investigations into the mechanisms underlying the cardioprotective effects of JP-8.
4. Studies to explore the potential use of JP-8 in other diseases, such as neurodegenerative disorders.
5. Development of more potent and selective N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide inhibitors based on the structure of JP-8.
Conclusion
JP-8 is a potent and selective inhibitor of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide with potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. Its mechanism of action involves binding to the ATP-binding site of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide and preventing its activation. JP-8 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of JP-8 involves several steps, including the condensation of 2-methylbenzoic acid with 2-aminobenzamide, followed by the reaction with 1H-imidazole-1-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to obtain the intermediate compound. The intermediate is then treated with propylamine and trifluoroacetic acid to yield the final product, JP-8.
Wissenschaftliche Forschungsanwendungen
JP-8 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. JP-8 has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models, making it a potential candidate for the treatment of diabetes. Additionally, JP-8 has been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure.
Eigenschaften
IUPAC Name |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16-7-2-3-8-17(16)21(27)24-19-10-5-4-9-18(19)20(26)23-11-6-13-25-14-12-22-15-25/h2-5,7-10,12,14-15H,6,11,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNXIJRJYPSXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5198145.png)
![4-[(5-iodo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5198149.png)
![ethyl 2-[(N-isopropylglycyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5198155.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5198174.png)


![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5198196.png)


![4-[(2,4-dichlorophenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5198237.png)
![2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5198238.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5198244.png)
